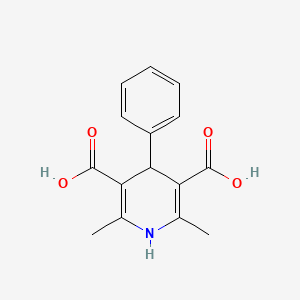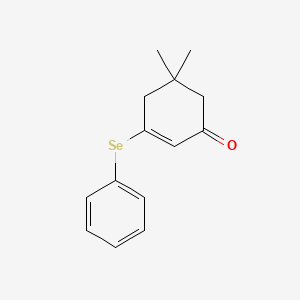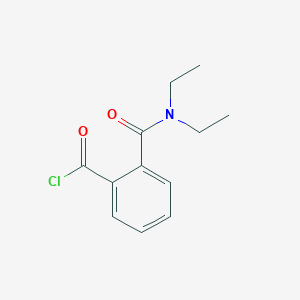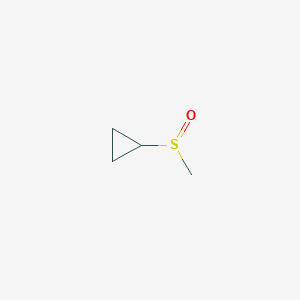
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is a chemical compound with significant applications in various fields such as organic synthesis, chemical biology, and materials science. This compound is characterized by its unique structure, which includes both sulfonyl and fluorinated groups, making it a valuable intermediate in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride typically involves the introduction of fluorosulfonyl groups into organic molecules. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .
Industrial Production Methods
Industrial production of this compound often relies on the fluoride-chloride exchange from corresponding sulfonyl chlorides. Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2), FDIT, and AISF. These reagents facilitate the formation of sulfonyl fluorides under controlled conditions .
Major Products Formed
The major products formed from these reactions are typically sulfonyl fluorides, which are valuable intermediates in the synthesis of various bioactive molecules and materials .
Applications De Recherche Scientifique
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is involved in drug discovery and the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride involves its ability to form stable sulfonyl fluoride linkages. These linkages are highly reactive and can interact with various molecular targets, including proteins and nucleic acids. The compound’s unique structure allows it to participate in click chemistry reactions, facilitating the formation of complex molecular assemblies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonyl fluoride: This compound shares the sulfonyl fluoride motif but lacks the tetrafluoropropanoyl group.
Sulfuryl fluoride: Another compound with similar reactivity but different structural features.
Uniqueness
3-(Ethanesulfonyl)-2,2,3,3-tetrafluoropropanoyl fluoride is unique due to its combination of sulfonyl and fluorinated groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials with specialized functions .
Propriétés
| 77705-90-9 | |
Formule moléculaire |
C5H5F5O3S |
Poids moléculaire |
240.15 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2,2,3,3-tetrafluoropropanoyl fluoride |
InChI |
InChI=1S/C5H5F5O3S/c1-2-14(12,13)5(9,10)4(7,8)3(6)11/h2H2,1H3 |
Clé InChI |
KKCYGQQESJQOTA-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(C(C(=O)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
acetonitrile](/img/structure/B14450252.png)

